molecular formula C21H15BrN2O B14806828 2-(2-Bromophenyl)-5-(diphenylmethyl)-1,3,4-oxadiazole

2-(2-Bromophenyl)-5-(diphenylmethyl)-1,3,4-oxadiazole

Cat. No.: B14806828
M. Wt: 391.3 g/mol
InChI Key: NMDAEYDMCDZLGD-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-5-(diphenylmethyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromophenyl and diphenylmethyl groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-5-(diphenylmethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(2-bromophenyl)hydrazine with diphenylmethanone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-5-(diphenylmethyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxadiazole derivatives.

Scientific Research Applications

2-(2-Bromophenyl)-5-(diphenylmethyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

    Materials Science: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-5-(diphenylmethyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and diphenylmethyl groups can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromophenyl)-1,3,4-oxadiazole: Lacks the diphenylmethyl group, which may affect its reactivity and applications.

    5-(Diphenylmethyl)-1,3,4-oxadiazole:

    2-Phenyl-5-(diphenylmethyl)-1,3,4-oxadiazole: Similar structure but without the bromine atom, which can affect its reactivity and interactions.

Uniqueness

2-(2-Bromophenyl)-5-(diphenylmethyl)-1,3,4-oxadiazole is unique due to the presence of both the bromophenyl and diphenylmethyl groups. This combination of substituents imparts distinct chemical properties and reactivity, making the compound valuable for various applications in research and industry.

Properties

Molecular Formula

C21H15BrN2O

Molecular Weight

391.3 g/mol

IUPAC Name

2-benzhydryl-5-(2-bromophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C21H15BrN2O/c22-18-14-8-7-13-17(18)20-23-24-21(25-20)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H

InChI Key

NMDAEYDMCDZLGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN=C(O3)C4=CC=CC=C4Br

Origin of Product

United States

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